4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione
Overview
Description
4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of an allyl group, a bromo-substituted phenyl ring, and a triazole-thione moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
Compounds containing a triazole are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Mode of Action
It’s known that the unique structure of triazole facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
The presence of 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties such as antimicrobial, anti-inflammatory, and antifungal activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .
Result of Action
Compounds containing a triazole have been reported to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
It’s known that the solubility of reactants in the water may be responsible for low product yield and longer reaction time .
Biochemical Analysis
Biochemical Properties
4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including acetylcholinesterase and carbonic anhydrase . The interaction with acetylcholinesterase results in the inhibition of this enzyme, which is essential for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . Additionally, the compound exhibits antioxidant properties by scavenging free radicals, which helps in reducing oxidative stress in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which involves the binding of the compound to the active site of the enzyme, thereby preventing the hydrolysis of acetylcholine . Additionally, the compound can interact with other biomolecules, such as DNA and proteins, through hydrogen bonding, van der Waals forces, and hydrophobic interactions . These interactions can lead to changes in the structure and function of the target biomolecules, resulting in altered cellular processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under various experimental conditions, with minimal degradation over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent antioxidant effects . These findings suggest that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At higher doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity . The threshold dose for these adverse effects varies depending on the animal model and the route of administration . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form various metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be transported across cell membranes by passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins, such as albumin and globulins, which facilitate its distribution to different cellular compartments and tissues . The compound can also accumulate in certain tissues, such as the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The compound’s activity can be influenced by its subcellular localization, as it can interact with different biomolecules in each compartment, leading to distinct biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the desired triazole-thione compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K₂CO₃), and a suitable solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use as a pharmacophore in drug design, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-5-(3-bromophenyl)-4H-1,2,4-triazole-3-thiol
- 4-Allyl-5-(4-tert-butyl-phenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-Allyl-5-(2-bromo-phenyl)-2,4-dihydro-[1,2,4]triazole-3-thione is unique due to the specific position of the bromo group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the allyl group also adds to its distinct chemical properties, making it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-(2-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-5-3-4-6-9(8)12/h2-6H,1,7H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUGQBUPAHOFLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145718 | |
Record name | 5-(2-Bromophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328090-49-9 | |
Record name | 5-(2-Bromophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328090-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Bromophenyl)-2,4-dihydro-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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